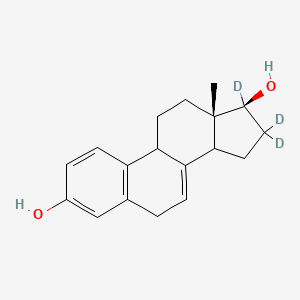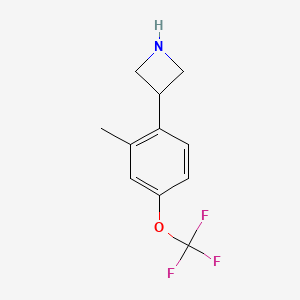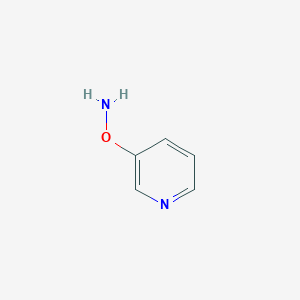
O-(pyridin-3-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(pyridin-3-yl)hydroxylamine is an organic compound with the molecular formula C6H8N2O. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a pyridin-3-yl group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-3-yl)hydroxylamine typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: O-(pyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-methanol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(pyridin-3-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of O-(pyridin-3-yl)hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting enzyme activity. The compound can also participate in redox reactions, altering the oxidation state of its targets .
Comparaison Avec Des Composés Similaires
Hydroxylamine: The parent compound, which lacks the pyridin-3-yl group.
Pyridine-3-carboxaldehyde: A precursor in the synthesis of O-(pyridin-3-yl)hydroxylamine.
Pyridine-3-methanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its combined properties of hydroxylamine and pyridine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H6N2O |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
O-pyridin-3-ylhydroxylamine |
InChI |
InChI=1S/C5H6N2O/c6-8-5-2-1-3-7-4-5/h1-4H,6H2 |
Clé InChI |
GBEIYTQZOLNQTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
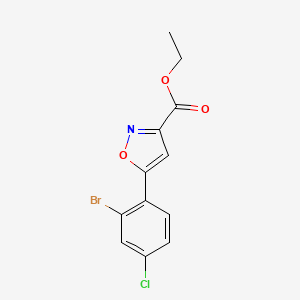
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
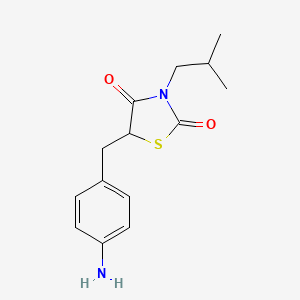
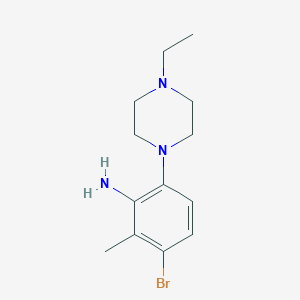
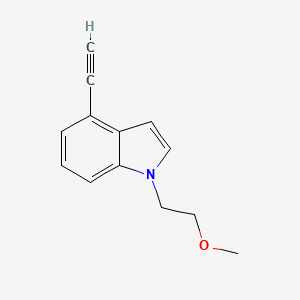
![Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
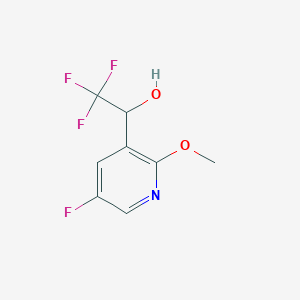


![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
